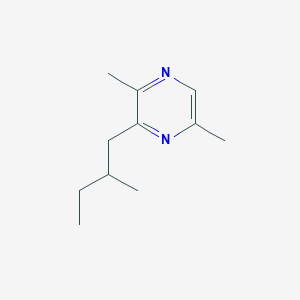

2,5-Dimethyl-3-(2-methylbutyl)pyrazine

Descripción general

Descripción

2,5-Dimethyl-3-(2-methylbutyl)pyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of alkylpyrazines, which are known for their distinctive aromatic properties. This compound is often found in various natural sources and is known for its role in flavor and fragrance chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-3-(2-methylbutyl)pyrazine can be synthesized through several methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the reaction of 2,5-dimethylpyrazine with 2-methylbutyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethyl-3-(2-methylbutyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Pyrazine oxides.

Reduction: Saturated pyrazine derivatives.

Substitution: Various substituted pyrazines depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2,5-Dimethyl-3-(2-methylbutyl)pyrazine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it valuable in designing new compounds with desired properties.

Synthetic Routes

The compound can be synthesized via several methods, including:

- Alkylation Reactions : This involves the reaction of 2,5-dimethylpyrazine with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.

- Optimized Reaction Conditions : Industrial production often utilizes continuous flow reactors to enhance yield and purity.

Biological Research

Role in Natural Product Biosynthesis

Research has identified this compound as a metabolite in various biological systems. For instance, it has been found in the growth medium of Paenibacillus polymyxa, indicating its potential role in natural product biosynthesis .

Alarm Pheromone in Ants

This compound acts as an alarm pheromone component for Wasmannia auropunctata ants. Field studies show that it elicits both attraction and arrestment behaviors, serving to alert nearby ants to potential threats .

Medicinal Applications

Antimicrobial and Antioxidant Properties

Research is ongoing to explore the bioactive properties of this compound. Preliminary findings suggest it may possess antimicrobial and antioxidant activities, which could have implications for developing new therapeutic agents .

Industrial Applications

Flavor and Fragrance Industry

The compound is utilized in the flavor and fragrance industry due to its distinctive aromatic properties. It contributes specific aromas and flavors to various products, enhancing sensory experiences for consumers .

Case Studies

- Biosynthesis Study : A study identified a complex mixture of methyl-branched alkyl-substituted pyrazines produced by Paenibacillus polymyxa. The dominant metabolite was found to be this compound, correlating its production with growth conditions and nutrient availability .

- Thermal Interaction Research : Another study investigated volatile compounds formed from thermal interactions involving amino acids. It was found that this compound could be produced through Maillard reactions involving leucine and other amino acids .

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-3-(2-methylbutyl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. This interaction can lead to various physiological effects, including antimicrobial and antioxidant activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

- 3-Methyl-2-(2-methylbutyl)pyrazine

- 3,5-Dimethyl-2-(3-methylbutyl)pyrazine

Uniqueness

2,5-Dimethyl-3-(2-methylbutyl)pyrazine is unique due to its specific alkyl substitution pattern, which imparts distinct aromatic properties. This makes it particularly valuable in the flavor and fragrance industry, where subtle differences in molecular structure can lead to significant variations in sensory perception .

Actividad Biológica

2,5-Dimethyl-3-(2-methylbutyl)pyrazine is a member of the pyrazine family, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its presence in various natural products and its potential applications in pharmaceuticals and agriculture. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₈N₂

- CAS Number : 72668-36-1

- Molecular Weight : 178.27 g/mol

- Structure : The compound features a pyrazine ring substituted with two methyl groups and a branched alkyl chain.

Antimicrobial Properties

Research indicates that pyrazines exhibit antimicrobial activity against various pathogens. A study highlighted the presence of this compound in the defensive secretions of the phasmid insect Phyllium westwoodii, where it was proposed to play a role in deterring predators through its chemical composition .

Inhibition of Cancer Cell Growth

In vitro studies have shown that certain pyrazine derivatives can inhibit cancer cell growth. Although specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, bis-steroidal pyrazines have been reported to inhibit growth in both murine and human cancer cell lines .

Neuroprotective Effects

Pyrazines have been investigated for their potential neuroprotective effects, particularly in relation to cholinergic deficits associated with Alzheimer's disease. Some derivatives have shown inhibitory activity against cholinesterases, suggesting a possible therapeutic role for compounds like this compound in neurodegenerative conditions .

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Antimicrobial Activity : The compound may disrupt microbial cell membranes or interfere with metabolic pathways.

- Cytotoxicity : It may induce apoptosis in cancer cells through various signaling pathways.

- Cholinesterase Inhibition : It could block the action of acetylcholinesterase, leading to increased levels of acetylcholine and enhanced synaptic transmission.

Case Studies

Propiedades

IUPAC Name |

2,5-dimethyl-3-(2-methylbutyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-5-8(2)6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMKFUTVMIEDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=NC(=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342124 | |

| Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72668-36-1 | |

| Record name | 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5-dimethyl-3-(2-methylbutyl)pyrazine interact with Wasmannia auropunctata and what are the downstream effects?

A: this compound acts as an alarm pheromone component for Wasmannia auropunctata ants. [, , , ] Upon release, this compound triggers a complex behavioral response in the ants. Field studies demonstrate that it elicits both attraction and arrestment behaviors. [, ] This means ants are initially drawn towards the source of the pheromone but then exhibit a slowing or cessation of movement upon reaching it. This dual response likely serves to quickly alert and gather nearby ants in case of a threat while preventing overcrowding at the specific point of danger.

Q2: Are there differences in the response of Wasmannia auropunctata to different concentrations or blends of this compound?

A: Field experiments indicate that a 1 mg lure of this compound elicits the strongest response in Wasmannia auropunctata. [] Interestingly, studies comparing the attractiveness of lures containing different concentrations and blends of this compound with another alarm pheromone component, 3-methyl-2-(2-methylbutyl)pyrazine, did not find significant differences in the time taken to attract a specific number of ants. [] This suggests a potential lack of synergistic effects between these two compounds under the tested conditions, although further research is needed to confirm this.

Q3: What are the implications of the observed microhabitat preferences of Wasmannia auropunctata for its management?

A: Field trapping studies utilizing this compound have revealed a preference of Wasmannia auropunctata for arboreal microhabitats. [] This information is crucial for developing targeted control strategies. Focusing control efforts on trees and other elevated areas frequented by this ant species is likely to be more effective than generalized treatments. This targeted approach can lead to more efficient resource utilization and potentially minimize the impact on non-target organisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.